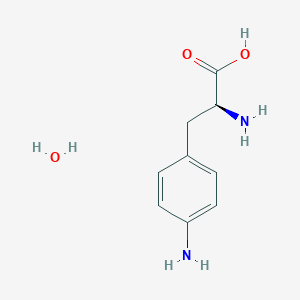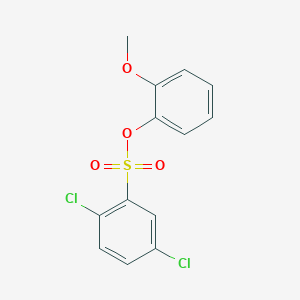
3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
Vue d'ensemble
Description
3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile is a chemical compound with the CAS Number: 129931-47-1 . It has a molecular weight of 223.56 .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, 2-chloro-5-trifluoromethyl-benzonitrile was synthesized via the Sandmeyer reaction of 2-chloro-5-trifluoromethylaniline with copper cyanide/sodium cyanide .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile is represented by the formula C8H2ClF4N . The InChI code for the compound is 1S/C8H2ClF4N/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2H .Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile are not available, similar compounds have been used in various reactions. For example, 3-Fluoro-5-trifluoromethylbenzonitrile is used in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors in the treatment of high cholesterol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 223.56 . It is a liquid at room temperature .Applications De Recherche Scientifique
Chemical Synthesis
“3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile” is used as a reagent in various chemical synthesis processes . It is often used due to its unique chemical structure, which includes a trifluoromethyl group and a nitrile group, making it a versatile reagent in organic synthesis .
Cholesteryl Ester Transfer Protein (CETP) Inhibitors
This compound is used in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors . CETP inhibitors are a class of drugs that are used in the treatment of high cholesterol .
Antimicrobial Activity
It is also used in the preparation of substituted pyrimidines with dithioacetals for antimicrobial activity . This suggests potential applications in the development of new antimicrobial drugs .
Drug Manufacturing
“3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile” is used in the manufacturing of various drugs . For example, it is used in the synthesis of pexidartinib, a drug used for the treatment of tenosynovial giant cell tumor .
Research and Development
This compound is often used in research and development laboratories for the synthesis of new compounds . Its unique chemical structure makes it a valuable tool in the development of new chemical entities .
Industrial Applications
In addition to its use in scientific research, “3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile” also has potential industrial applications. Its unique chemical properties could make it useful in the development of new materials or processes .
Safety and Hazards
Orientations Futures
While specific future directions for 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile are not available, similar compounds have shown potential in the treatment of high cholesterol . This suggests that 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile could also have potential therapeutic applications.
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of cholesteryl ester transfer protein (cetp) inhibitors, which play a crucial role in the treatment of high cholesterol .
Biochemical Pathways
Related compounds have been implicated in the inhibition of cetp, which plays a significant role in lipid metabolism .
Propriétés
IUPAC Name |
3-chloro-2-fluoro-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF4N/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFKGJGJYKZNMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599774 | |
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile | |
CAS RN |
129931-47-1 | |
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)









![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)


![7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin](/img/structure/B186187.png)